Copper(I) sulfate

Description

Structure

2D Structure

Properties

CAS No. |

17599-81-4 |

|---|---|

Molecular Formula |

CuSO4 Cu2O4S |

Molecular Weight |

223.16 g/mol |

IUPAC Name |

copper(1+);sulfate |

InChI |

InChI=1S/2Cu.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

WIVXEZIMDUGYRW-UHFFFAOYSA-L |

SMILES |

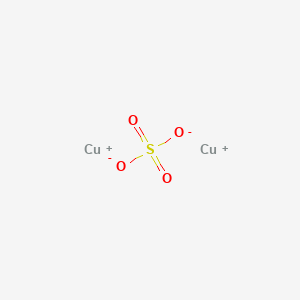

[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Other CAS No. |

17599-81-4 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(I) sulfate (Cu₂SO₄). Due to its inherent instability, the synthesis of pure this compound presents significant challenges, often resulting in contamination with the more stable copper(II) form. This document outlines the known synthetic methodologies, highlighting the prevailing challenges in achieving high purity. A detailed summary of its structural, thermal, and spectroscopic properties is presented, drawing from the limited available literature. This guide is intended to serve as a foundational resource for researchers interested in the chemistry of copper(I) and its potential applications.

Introduction

This compound, or cuprous sulfate, is an inorganic compound with the chemical formula Cu₂SO₄. It exists as a white solid, a stark contrast to the vibrant blue of its copper(II) counterpart. The chemistry of copper(I) compounds is of growing interest due to the unique electronic properties of the Cu⁺ ion. However, the practical application of this compound has been hindered by its instability, as it readily disproportionates or oxidizes to the more stable copper(II) state, particularly in the presence of moisture. This guide aims to consolidate the current knowledge on the synthesis and characterization of this elusive compound.

Synthesis of this compound

The synthesis of pure this compound is challenging. The following methods have been reported in the literature, with varying degrees of success.

Reaction of Cuprous Oxide with Dimethyl Sulfate

This method is one of the more cited routes for the preparation of this compound. However, it is reported to yield a product of approximately 75% purity, with the main contaminant being copper(II) sulfate.

Reaction: Cu₂O + (CH₃)₂SO₄ → Cu₂SO₄ + (CH₃)₂O

Experimental Protocol:

-

Materials: Cuprous oxide (Cu₂O), Dimethyl sulfate ((CH₃)₂SO₄), anhydrous diethyl ether.

-

Procedure:

-

In a dry, inert atmosphere (e.g., a glovebox), suspend finely powdered cuprous oxide in anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of dimethyl sulfate to the suspension with constant stirring.

-

The reaction is typically carried out at room temperature. Reaction time should be optimized and monitored for the disappearance of the red cuprous oxide.

-

After the reaction is complete, the solid product is collected by filtration under an inert atmosphere.

-

The product is washed with anhydrous diethyl ether to remove any unreacted dimethyl sulfate and the dimethyl ether byproduct.

-

The resulting white powder must be dried under vacuum and stored in a desiccator under an inert atmosphere.

-

Note: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction of Copper Metal with Hot Concentrated Sulfuric Acid

While this reaction is more commonly associated with the production of copper(II) sulfate, under specific high-temperature conditions, the formation of this compound has been suggested. However, isolation of the pure copper(I) species from the reaction mixture is difficult.

Reaction: 2Cu(s) + 2H₂SO₄(conc) --(heat)--> Cu₂SO₄(s) + SO₂(g) + 2H₂O(g)

Experimental Protocol:

-

Materials: Copper metal (turnings or powder), concentrated sulfuric acid (98%).

-

Procedure:

-

In a flask equipped with a gas outlet to safely vent sulfur dioxide, add copper metal to concentrated sulfuric acid.

-

Heat the mixture to approximately 200°C in a fume hood.

-

The reaction is vigorous and produces toxic sulfur dioxide gas.

-

Isolating the this compound from the unreacted copper, copper(II) sulfate, and sulfuric acid is a significant challenge and a detailed procedure for purification is not well-established.

-

Characterization of this compound

The characterization of this compound is complicated by its instability and the common presence of copper(II) sulfate impurities.

Structural Characterization

X-ray Diffraction (XRD)

X-ray diffraction studies have revealed that this compound crystallizes in an orthorhombic system.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a | 4.746 Å |

| b | 10.99 Å |

| c | 13.98 Å |

| α, β, γ | 90° |

| Bond Distances | |

| Cu-O | 1.96 pm |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis of a sample containing 75% Cu₂SO₄ and 25% CuSO₄ has shown that this compound is thermally unstable.

| Atmosphere | Decomposition Onset Temperature | Decomposition Products |

| Air | 120°C | CuO, CuSO₄, SO₂ |

| Argon | 200°C | Cu, CuSO₄, SO₂ |

The decomposition pathway is complex and dependent on the surrounding atmosphere. In air, an oxidative decomposition occurs, while in an inert atmosphere, disproportionation to copper metal and copper(II) sulfate is observed.

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)

Handling, Storage, and Safety

-

Handling: Due to its instability, especially in the presence of moisture, this compound should be handled exclusively in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

-

Storage: The compound must be stored in a tightly sealed container, in a desiccator, under an inert atmosphere, and away from light.

-

Safety: While specific toxicity data for this compound is not available, it should be handled with the same precautions as other copper compounds. It is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Applications in Drug Development

Currently, there is no documented use of this compound in drug development or pharmaceutical formulations. While copper-containing compounds and copper(I) complexes are being actively researched for their potential therapeutic properties, including anticancer and antimicrobial activities, the inherent instability of this compound likely precludes its direct use in such applications. The development of stable copper(I) complexes with organic ligands is a more promising avenue for leveraging the therapeutic potential of the Cu⁺ ion.

Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a compound of academic interest primarily due to the challenges associated with its synthesis and its inherent instability. While methods for its preparation exist, achieving high purity is a significant hurdle. Its characterization is also incomplete, with a notable lack of detailed vibrational spectroscopy data. For researchers in drug development, while the Cu⁺ ion is of interest, the instability of this compound makes it an unlikely candidate for direct therapeutic applications. Future research should focus on developing robust and reproducible synthetic routes to high-purity this compound to enable a more thorough characterization of its properties and a more accurate assessment of its potential applications.

In-Depth Technical Guide to the Crystal Structure of Anhydrous Cuprous Sulfate (Cu₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous cuprous sulfate (Cu₂SO₄), a compound of interest in various chemical and materials science research areas. This document details its crystallographic parameters, synthesis protocols, and key structural features.

Introduction

Anhydrous cuprous sulfate, or copper(I) sulfate, is an inorganic compound with the chemical formula Cu₂SO₄. Unlike the more common brilliant blue cupric sulfate (CuSO₄), anhydrous cuprous sulfate is a white solid. Its instability and sensitivity to moisture make its synthesis and characterization challenging. A thorough understanding of its crystal structure is fundamental to elucidating its properties and potential applications.

Crystal Structure and Properties

Anhydrous cuprous sulfate crystallizes in the orthorhombic system, belonging to the Fddd space group. The crystal structure was first detailed by Berthold, Born, and Wartchow in 1988.

Table 1: Crystallographic Data for Anhydrous Cuprous Sulfate (Cu₂SO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Fddd | [1] |

| Lattice Constants | a = 4.748(3) Å | [1] |

| b = 13.96(1) Å | [1] | |

| c = 10.86(1) Å | [1] | |

| Formula Units (Z) | 8 | [1] |

| Density (calculated) | 4.12 g/cm³ | [1] |

In the crystal lattice, each copper(I) ion is coordinated to four oxygen atoms in a distorted linear geometry. The sulfate anion (SO₄²⁻) acts as a bridging ligand, with each of its oxygen atoms bonded to a copper atom of a neighboring sulfate group.

Table 2: Selected Interatomic Distances for Anhydrous Cuprous Sulfate (Cu₂SO₄)

| Bond | Bond Length (Å) | Reference |

| Cu-O | 1.89 (x2) | |

| Cu-O | 2.68 (x2) | |

| S-O | 1.50 |

Experimental Protocols

The synthesis of pure anhydrous cuprous sulfate requires careful control of reaction conditions to prevent the formation of the more stable cupric sulfate. Two primary methods are reported in the literature.

Synthesis from Copper and Sulfuric Acid

This method involves the direct reaction of copper metal with hot, concentrated sulfuric acid.

Reaction:

2 Cu(s) + 2 H₂SO₄(conc) → Cu₂SO₄(s) + SO₂(g) + 2 H₂O(l)[1]

Detailed Protocol:

-

Reactant Preparation: Place 100 g of copper turnings or small pieces into a flask.

-

Reaction: Carefully add 100 mL of concentrated sulfuric acid to the flask.

-

Heating: Gently heat the mixture under a fume hood. The reaction will produce sulfur dioxide gas, which is toxic and must be handled with appropriate ventilation.

-

Completion: If the reaction is incomplete, an additional 80 mL of concentrated sulfuric acid may be added, and heating continued.

-

Isolation: After the reaction is complete, the mixture is cooled. The solid anhydrous cuprous sulfate is then isolated from the remaining acid.

-

Purification: The product should be washed with a suitable anhydrous solvent (e.g., diethyl ether) to remove any residual acid and then dried under vacuum.

Synthesis from Cuprous Oxide and Dimethyl Sulfate

An alternative route involves the reaction of cuprous oxide with dimethyl sulfate.

Reaction:

Cu₂O(s) + (CH₃)₂SO₄(l) → Cu₂SO₄(s) + (CH₃)₂O(g)[1]

Detailed Protocol:

Note: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.

-

Reactant Mixing: In a dry reaction vessel, suspend cuprous oxide in an excess of dimethyl sulfate.

-

Reaction: The reaction proceeds at room temperature with stirring. The progress of the reaction can be monitored by the disappearance of the red cuprous oxide.

-

Isolation: Once the reaction is complete, the white solid anhydrous cuprous sulfate is collected by filtration in a dry environment (e.g., a glove box).

-

Purification: The product is washed with anhydrous diethyl ether to remove unreacted dimethyl sulfate and the dimethyl ether byproduct. The purified solid is then dried under vacuum.

Experimental Workflow

The general workflow for the synthesis and characterization of anhydrous cuprous sulfate is outlined below.

Conclusion

The crystal structure of anhydrous cuprous sulfate (Cu₂SO₄) has been well-characterized, revealing an orthorhombic system with a unique coordination environment for the copper(I) ion. The synthesis of this compound is challenging due to its instability but can be achieved through controlled reactions. The detailed structural and procedural information provided in this guide serves as a valuable resource for researchers working with this and related copper compounds.

References

The Elusive Stability of Copper(I) Sulfate in Aqueous Solutions: A Technical Guide

Abstract

Copper(I) sulfate (Cu₂SO₄) is a compound of significant interest in various chemical and biological applications. However, its utility is often hampered by its inherent instability in aqueous environments. This technical guide provides an in-depth analysis of the stability of this compound in aqueous solutions, focusing on the fundamental principles governing its disproportionation and the strategies employed to stabilize the copper(I) oxidation state. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of copper(I) chemistry in aqueous media. We present quantitative data on the thermodynamics of copper(I) disproportionation and its stabilization through ligation, detailed experimental protocols for the preparation and characterization of stabilized copper(I) solutions, and visual representations of the key chemical pathways and experimental workflows.

Introduction

The chemistry of copper is dominated by the +1 (cuprous) and +2 (cupric) oxidation states. While copper(II) salts, such as copper(II) sulfate (CuSO₄), are common and stable in aqueous solutions, their copper(I) counterparts are notoriously unstable.[1] this compound, a white solid, rapidly decomposes in the presence of water.[2] This instability is primarily due to the disproportionation of the hydrated copper(I) ion, a process where it simultaneously oxidizes to copper(II) and reduces to metallic copper.[3][4] Understanding and controlling this disproportionation is crucial for harnessing the unique properties of copper(I) in various applications, including catalysis, organic synthesis, and bioinorganic chemistry.

This guide will explore the thermodynamic basis of copper(I) instability, present quantitative data on the equilibrium of disproportionation, and detail the effective methods of stabilization through the use of specific ligands. Furthermore, we provide standardized experimental protocols for the preparation and analysis of stabilized copper(I) solutions, offering a practical resource for researchers in the field.

The Thermodynamics of Copper(I) Disproportionation

In an aqueous solution, the simple hydrated copper(I) ion, [Cu(H₂O)₂]⁺, is highly susceptible to disproportionation. The reaction can be represented by the following equilibrium:

2Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu(s)[5]

The driving force for this reaction is the significantly greater hydration energy of the Cu²⁺ ion compared to the Cu⁺ ion, which more than compensates for the energy required for the second ionization of copper.[6][7]

Quantitative Data on Disproportionation and Stabilization

The extent of disproportionation is quantified by the equilibrium constant (Kdisp), which is approximately 10⁶ in aqueous solution, indicating that the equilibrium lies heavily in favor of the products.[5] The stability of copper(I) can be dramatically increased by the introduction of ligands that form stable complexes with the Cu⁺ ion. The overall stability of these complexes is described by their formation constants (β).

| Parameter | Value | Reference |

| Disproportionation Equilibrium Constant (Kdisp) | ~10⁶ | [5] |

Table 1: Equilibrium Constant for the Disproportionation of Aqueous Copper(I) Ions.

The formation of stable complexes with specific ligands can effectively prevent disproportionation. The stability of these complexes varies over a wide range, as shown in Table 2.

| Ligand | Complex | log(β) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | Reference |

| Acetonitrile (MeCN) | [Cu(MeCN)₃]⁺ | - | - | - | [5] |

| Hexamethyltriethylenetetramine (Me₆Trien) | [Cu(Me₆Trien)]⁺ | - | - | - | [5] |

| Bicinchoninic Acid (BCA) | [Cu(BCA)₂]³⁻ | 17.7 | -101 | - | [8] |

| Bathocuproine Disulfonate (BCS) | [Cu(BCS)₂]³⁻ | 20.6 | -118 | - | [8] |

Table 2: Thermodynamic Data for the Formation of Stabilized Copper(I) Complexes.

Visualization of Key Pathways

To better illustrate the chemical processes discussed, the following diagrams are provided.

Caption: Disproportionation of aqueous copper(I) ions.

Caption: Stabilization of copper(I) ions by ligation.

Experimental Protocols

Accurate and reproducible experimental work with copper(I) in aqueous solutions requires careful handling to prevent both disproportionation and oxidation. The following protocols provide detailed methodologies for key experiments.

Preparation of a Stabilized Copper(I) Solution

This protocol describes the preparation of a stabilized aqueous copper(I) solution using the comproportionation reaction.

Materials:

-

Copper(II) chloride (CuCl₂)

-

Copper wire (high purity)

-

Acetonitrile (MeCN) or other suitable ligand (e.g., Me₆Trien)

-

Anaerobic chamber or glovebox

-

Deoxygenated buffer solution (e.g., MOPS, pH 7.0)

Procedure:

-

Prepare a stock solution of CuCl₂ in the deoxygenated buffer.

-

Clean the copper wire by immersing it in dilute nitric acid, followed by rinsing with deionized water and acetone, and then drying.

-

In an anaerobic environment, combine the CuCl₂ solution, the cleaned copper wire, and the stabilizing ligand (e.g., a final concentration of 1 M MeCN) in a sealed vial.[8]

-

Allow the comproportionation reaction (Cu²⁺ + Cu⁰ → 2Cu⁺) to proceed with gentle agitation until the blue color of the Cu²⁺ ions disappears, indicating the formation of the Cu⁺-ligand complex.

-

The resulting solution contains stabilized copper(I) and can be used for subsequent experiments.

Caption: Experimental workflow for studying Cu(I) stability.

Quantification of Copper(II) by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for detecting and quantifying paramagnetic species like Cu²⁺.

Materials:

-

Stabilized copper(I) solution

-

EPR tubes (gas-tight)

-

Liquid nitrogen

-

EPR spectrometer

-

Cu²⁺ standards of known concentrations

Procedure:

-

Transfer an aliquot of the stabilized copper(I) solution into a gas-tight EPR tube under anaerobic conditions.

-

Freeze the sample rapidly in liquid nitrogen (77 K).

-

Record the EPR spectrum of the frozen sample.

-

Record the EPR spectra of the Cu²⁺ standards under identical conditions.

-

Quantify the amount of Cu²⁺ in the sample by comparing the intensity of its EPR signal to the calibration curve generated from the standards.[8] This allows for the assessment of any disproportionation or oxidation.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Stabilized copper(I) solution

-

Solution of the ligand of interest in the same buffer

-

Isothermal titration calorimeter

Procedure:

-

Degas both the stabilized copper(I) solution and the ligand solution.

-

Load the stabilized copper(I) solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand solution into the sample cell while monitoring the heat changes.

-

Integrate the heat-rate data to obtain the heat change for each injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Conclusion

The inherent instability of this compound in aqueous solutions, driven by the highly favorable disproportionation of the hydrated Cu⁺ ion, presents a significant challenge for its practical application. However, this instability can be effectively overcome through the use of stabilizing ligands that form strong complexes with copper(I). This guide has provided a comprehensive overview of the thermodynamic principles governing this system, quantitative data on the stability of various copper(I) complexes, and detailed experimental protocols for the preparation and characterization of stabilized copper(I) solutions. By understanding and applying these principles and methodologies, researchers can effectively control the chemistry of copper(I) in aqueous environments, unlocking its potential in a wide range of scientific and technological fields.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Stabilization of Cu(i) for binding and calorimetric measurements in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyanide thermodynamics 2. Stability constants of copper(I) cyanide complexes in aqueous acetonitrile mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Using data from Appendix E, calculate the equilibrium constant - Brown 14th Edition Ch 20 Problem 103 [pearson.com]

- 8. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

The Instability of Ambition: A Technical Guide to the Disproportionation of Copper(I) Sulfate in Aqueous Media

Affiliation: Google Research

Abstract

Copper(I) sulfate (Cu₂SO₄) is a compound of significant interest in various chemical and biological fields. However, its utility is profoundly limited by its inherent instability in aqueous solutions. This technical guide provides an in-depth examination of the disproportionation reaction of this compound in water, a process where the copper(I) ion simultaneously undergoes oxidation and reduction. We will explore the thermodynamic driving forces, kinetics, and methods for stabilizing the copper(I) state. This document is intended for researchers, scientists, and drug development professionals who utilize copper-based reagents and require a comprehensive understanding of their aqueous chemistry. Detailed experimental protocols for the preparation and analysis of stabilized copper(I) solutions are provided, alongside quantitative data and mechanistic diagrams to facilitate a thorough understanding of the core principles.

Introduction

Copper is a vital transition metal capable of existing in multiple oxidation states, primarily +1 (cuprous) and +2 (cupric). While copper(II) sulfate (CuSO₄) is a common, stable, and widely used laboratory reagent, its copper(I) counterpart, Cu₂SO₄, is a white solid that is unstable in the presence of moisture.[1] Upon contact with water, it rapidly undergoes a disproportionation reaction.[1]

This reaction involves the conversion of two copper(I) ions into a copper(II) ion and a solid copper atom (Cu⁰)[2][3]:

2Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu⁰(s)

The tendency for this reaction to proceed is a critical consideration in fields ranging from catalysis to biochemistry, where the redox-active nature of copper is harnessed.[4] For instance, in biological systems, the intracellular environment is generally reducing, favoring the Cu⁺ state. Understanding the stability of Cu⁺ is therefore crucial for studying copper trafficking, homeostasis, and the mechanism of copper-dependent enzymes. This guide will provide the foundational knowledge required to manage this instability in research and development settings.

Thermodynamics of Disproportionation

The disproportionation of aqueous Cu⁺ is a thermodynamically favorable process, driven by the relative stabilities of the involved oxidation states. The spontaneity of the reaction can be quantified by its standard cell potential (E°), standard Gibbs free energy change (ΔG°), and equilibrium constant (K).

The overall reaction can be dissected into two half-reactions with their respective standard electrode potentials (at 25 °C, 1 atm, 1 M)[5][6]:

-

Oxidation: Cu⁺(aq) → Cu²⁺(aq) + e⁻ ; E° = -0.159 V

-

Reduction: Cu⁺(aq) + e⁻ → Cu(s) ; E° = +0.520 V

The standard cell potential for the overall disproportionation reaction is the sum of these half-reaction potentials:

E°cell = E°reduction + E°oxidation = 0.520 V + (-0.159 V) = +0.361 V [6]

A positive E°cell indicates a spontaneous reaction under standard conditions. This thermodynamic driving force can be further illustrated through a diagram of the redox potentials.

The key thermodynamic parameters for this reaction are summarized in the table below. The large, positive equilibrium constant (K_disp) underscores that the disproportionation proceeds almost to completion in the absence of stabilizing factors.[7]

| Parameter | Symbol | Value | Units |

| Standard Cell Potential | E°cell | +0.361 | V |

| Standard Gibbs Free Energy | ΔG° | -34.8 | kJ·mol⁻¹ |

| Disproportionation Constant | K_disp | ~1.2 x 10⁶ | M⁻¹ |

Kinetics and Stabilization

In pure water, the disproportionation of Cu(I) is rapid.[1] However, the reaction rate and the position of the equilibrium can be dramatically influenced by the presence of complexing agents, or ligands. Ligands that preferentially bind to Cu(I) over Cu(II) can stabilize the cuprous state and prevent disproportionation.[2][8]

The stabilization mechanism relies on reducing the concentration of free, aquated Cu(I) ions, shifting the equilibrium away from the products, as described by Le Châtelier's principle.

Common and effective stabilizing ligands for Cu(I) include:

-

Acetonitrile (MeCN): Frequently used to prepare and store stock solutions of Cu(I).[7]

-

Chloride (Cl⁻): Forms stable chloro-complexes like [CuCl₂]⁻.[2]

-

Ammonia (NH₃): Forms complexes such as [Cu(NH₃)₂]⁺.[2]

-

Thiosulfate (S₂O₃²⁻): Used in some leaching and recovery processes.[9]

-

Biomolecules: Peptides and proteins containing cysteine and methionine residues can coordinate and stabilize Cu(I).

Experimental Protocols

Working with Cu(I) in aqueous solutions requires careful planning to avoid disproportionation and oxidation by atmospheric oxygen. The following protocols outline the preparation of a stabilized Cu(I) solution and methods for its quantification.

Preparation of Stabilized Cu(I) via Comproportionation

A reliable method to generate aqueous Cu(I) is through the comproportionation of Cu(II) and metallic copper (Cu⁰) in the presence of a stabilizing ligand. This is the reverse of the disproportionation reaction.[7]

Materials:

-

Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)

-

Copper wire or powder (high purity)

-

Acetonitrile (MeCN), HPLC grade

-

Deoxygenated buffer (e.g., HEPES, pH 7.4)

-

Anaerobic chamber or Schlenk line

-

Gas-tight syringes and septa-sealed vials

Protocol:

-

Deoxygenation: All aqueous buffers and solutions must be thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Reaction Setup: Inside an anaerobic chamber, prepare a solution of Cu(II) salt (e.g., 25 mM CuCl₂) in the deoxygenated buffer.

-

Add Ligand: Add acetonitrile to the Cu(II) solution to the desired final concentration (e.g., 1 M). A [MeCN]/[Cu⁺] ratio greater than 40 is recommended for stability.[7]

-

Initiate Comproportionation: Add an excess of copper metal to the solution to drive the reaction forward.

-

Incubation: Seal the vial and allow the reaction to proceed with gentle stirring. The reaction progress can be monitored over several hours or days. The solution will typically become colorless as the blue Cu(II) is consumed.

-

Filtration & Storage: Once the reaction is complete (as determined by analysis), filter the solution through a deoxygenated syringe filter to remove the excess copper metal. Store the resulting Cu(I) stock solution under an inert atmosphere.

Quantification of Copper Species

To confirm the concentration of the prepared Cu(I) solution and to check for degradation, specific analytical techniques are required.

A. Quantification of Cu(I) using Bicinchoninic Acid (BCA) Assay:

-

Principle: BCA forms a stable, intensely colored purple complex with Cu(I) ions (λ_max ≈ 562 nm), allowing for spectrophotometric quantification.

-

Methodology:

-

Prepare a set of Cu(I) standards of known concentration.

-

Prepare the BCA working reagent according to the manufacturer's instructions.

-

In a microplate or cuvette, mix a small aliquot of the unknown sample (and standards) with the BCA working reagent.

-

Incubate for the recommended time at a specified temperature (e.g., 30 minutes at 37°C).

-

Measure the absorbance at 562 nm using a spectrophotometer.

-

Determine the concentration of the unknown sample by comparing its absorbance to the standard curve.

-

B. Quantification of Cu(II) using Electron Paramagnetic Resonance (EPR):

-

Principle: Cu(II) is a paramagnetic species (d⁹) and gives a characteristic EPR signal. Cu(I) is diamagnetic (d¹⁰) and is EPR-silent. EPR can therefore be used to selectively quantify the amount of Cu(II) present as a contaminant from disproportionation or oxidation.[7]

-

Methodology:

-

Prepare a series of Cu(II) standards of known concentration.

-

Transfer an aliquot of the unknown Cu(I) solution into a gas-tight EPR tube under anaerobic conditions.

-

Immediately freeze the sample in liquid nitrogen (77 K) to quench any further reaction.

-

Acquire the EPR spectrum at 77 K.

-

Quantify the Cu(II) concentration in the sample by comparing the signal intensity to that of the Cu(II) standards.[7]

-

Conclusion and Implications

The disproportionation of this compound in water is a rapid and thermodynamically favorable reaction that presents a significant challenge for its use in aqueous systems. A thorough understanding of the underlying thermodynamics reveals a strong driving force for the formation of copper(II) ions and copper metal. However, this inherent instability can be effectively managed through the use of stabilizing ligands, such as acetonitrile, which form stable complexes with Cu(I) and inhibit the disproportionation pathway.

For researchers in chemistry and drug development, the ability to prepare, stabilize, and quantify Cu(I) solutions is paramount. The experimental protocols detailed in this guide, based on comproportionation and subsequent analytical validation, provide a robust framework for working with this sensitive yet important chemical species. Mastery of these principles and techniques allows scientists to harness the unique redox properties of copper(I) in a controlled and reproducible manner, paving the way for advancements in catalysis, bioinorganic chemistry, and therapeutic design.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. The disproportionation of copper(I) ions in solution [almerja.net]

- 4. Comproportionation and disproportionation in nickel and copper complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 13.6 Standard electrode potentials | Electrochemical reactions | Siyavula [siyavula.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files.core.ac.uk [files.core.ac.uk]

Thermodynamic Properties of Solid Copper(I) Sulfate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) sulfate (Cu₂SO₄), also known as cuprous sulfate, is a white, solid inorganic compound. It is chemically distinct from the more common and stable copper(II) sulfate (CuSO₄), which is well-known for its blue hydrated crystals. The +1 oxidation state of copper in cuprous sulfate contributes to its inherent instability, making it highly susceptible to disproportionation and oxidation, particularly in the presence of moisture. This instability presents significant challenges for its synthesis, characterization, and the determination of its fundamental thermodynamic properties.

This technical guide provides a comprehensive overview of the available knowledge on the thermodynamic properties of solid this compound, with a primary focus on its thermal stability. Due to a notable scarcity of experimental data in the literature for its standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation, this document emphasizes the experimental protocols for its synthesis and thermal analysis, which are crucial for understanding its behavior and potential applications.

Challenges in Thermodynamic Characterization

The primary obstacle in determining the thermodynamic properties of solid this compound is its instability. The compound readily decomposes in the presence of water and upon heating. This makes it difficult to prepare and maintain a pure sample, a prerequisite for accurate calorimetric measurements. Consequently, there is a significant lack of reliable experimental data for key thermodynamic state functions.

Synthesis of Solid this compound

A viable method for the laboratory synthesis of anhydrous this compound involves the reaction of cuprous oxide (Cu₂O) with dimethyl sulfate ((CH₃)₂SO₂). It is important to note that this method typically yields a product containing a significant amount of copper(II) sulfate as an impurity.

Experimental Protocol

The synthesis of this compound can be carried out as follows:

-

Reactant Preparation: A carefully weighed amount of finely powdered cuprous oxide (Cu₂O) is taken in a reaction vessel.

-

Reaction: An excess of dimethyl sulfate is added to the cuprous oxide. The reaction is typically carried out with stirring in an inert, dry atmosphere to prevent the oxidation of the cuprous ions.

-

Product Isolation: The resulting solid product, a pale beige powder, is washed with a dry, inert solvent such as diethyl ether to remove any unreacted dimethyl sulfate and other soluble impurities.

-

Drying: The washed product is then dried under vacuum or in a stream of a dry, inert gas (e.g., argon) at a moderately elevated temperature (e.g., 60 °C) for an extended period to ensure the complete removal of the solvent and any moisture.

-

Storage: Due to its sensitivity to moisture, the final product must be stored in a desiccator under a dry, inert atmosphere.

It has been reported that samples prepared by this method contain approximately 25% copper(II) sulfate. The presence of this impurity should be taken into account during any subsequent analysis.

Thermal Stability of Solid this compound

The thermal stability of this compound has been investigated using techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). These studies reveal that the decomposition of Cu₂SO₄ is highly dependent on the surrounding atmosphere.

The decomposition in an inert atmosphere is believed to proceed through a disproportionation reaction:

Cu₂SO₄(s) → CuSO₄(s) + Cu(s)

In the presence of oxygen (air), the decomposition is more complex and involves oxidation reactions.

The following table summarizes the key thermal decomposition data for solid this compound.

| Atmosphere | Onset of Decomposition (°C) | Key Observations |

| Air or Hydrogen | 120 | Rapid decomposition. |

| Argon or Carbon Monoxide | 200 | Slower decomposition compared to air. |

It is considered doubtful that solid Cu₂SO₄ can exist at temperatures above 300 °C under any conditions.

Visualizations

Experimental Workflow for Synthesis and Thermal Analysis

The following diagram illustrates the experimental workflow for the synthesis of this compound and the subsequent investigation of its thermal stability.

Conclusion

This technical guide has summarized the currently available information on the thermodynamic properties of solid this compound. The pronounced instability of this compound has significantly limited its experimental characterization, resulting in a notable absence of fundamental thermodynamic data such as its standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. The primary focus of existing research has been on its synthesis and thermal decomposition behavior. The provided experimental protocols and thermal stability data offer a foundational understanding for researchers working with this challenging material. Future advancements in theoretical and computational chemistry may provide a viable path to obtaining reliable thermodynamic data for solid this compound, thereby bridging a significant gap in the thermochemical literature.

Unearthing the Synthesis of a Fleeting Copper Salt: A Technical Guide to the Historical Preparation of Cuprous Sulfate

For Immediate Release

A comprehensive technical guide detailing the historical methodologies for the preparation of cuprous sulfate (Cu₂SO₄) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the challenging synthesis of this unstable copper(I) compound, offering a window into the experimental chemistry of the past. Due to its inherent instability and rapid decomposition in the presence of moisture, the isolation of pure cuprous sulfate has historically been a significant challenge for chemists.

Introduction to Cuprous Sulfate

Cuprous sulfate is a white, crystalline solid that stands in contrast to its more common and stable blue counterpart, cupric sulfate (CuSO₄). The compound's tendency to disproportionate to cupric sulfate and metallic copper in aqueous solutions has made its preparation and handling notoriously difficult. Despite these challenges, several methods for its synthesis were developed and refined throughout the history of modern chemistry. This guide provides an in-depth look at these historical techniques, complete with experimental protocols and quantitative data where available from historical records.

Historical Synthesis Methods

This guide focuses on two principal historical methods for the preparation of cuprous sulfate: the direct reaction of metallic copper with hot, concentrated sulfuric acid, and the reaction of cuprous oxide with dimethyl sulfate.

Method 1: Direct Reaction of Copper with Concentrated Sulfuric Acid

One of the earliest and most direct methods for producing cuprous sulfate involves the reaction of metallic copper with hot, concentrated sulfuric acid.[1] This reaction is a classic example of a redox reaction where copper is oxidized to the +1 state, and sulfuric acid is reduced, producing sulfur dioxide gas as a byproduct.

Experimental Protocol:

A detailed protocol for this method, adapted from historical chemical literature, is as follows:

-

Apparatus Setup: A flask equipped with a reflux condenser and a gas outlet is required. The gas outlet should be connected to a scrubber to neutralize the toxic sulfur dioxide gas produced during the reaction.

-

Reactants: Metallic copper, in the form of turnings or powder, is placed in the flask. Concentrated sulfuric acid is then added in excess.

-

Heating: The mixture is heated to a temperature of approximately 200°C.[2] The reaction is vigorous and requires careful temperature control to prevent the further oxidation of cuprous sulfate to cupric sulfate.

-

Reaction: The reaction proceeds according to the following equation: 2 Cu + 2 H₂SO₄ (conc.) → Cu₂SO₄ + SO₂ + 2 H₂O

-

Isolation: Upon completion of the reaction, the mixture is allowed to cool. The white precipitate of cuprous sulfate is then separated from the excess sulfuric acid by filtration in a dry atmosphere to prevent decomposition.

-

Purification: The crude cuprous sulfate can be washed with anhydrous ether to remove any residual sulfuric acid.

Quantitative Data:

Historical records on the yield of this reaction are scarce due to the product's instability. The success of the synthesis is highly dependent on the careful exclusion of water and the precise control of the reaction temperature.

| Parameter | Value | Reference |

| Reactants | Metallic Copper, Concentrated Sulfuric Acid | [1] |

| Temperature | ~200°C | [2] |

| Byproducts | Sulfur Dioxide (SO₂) | [1] |

| Product Appearance | White Solid | [2] |

Experimental Workflow:

References

Spectroscopic Analysis of Copper(I) Sulfate: A Technical Guide for Researchers

Introduction: Copper(I) sulfate (Cu₂SO₄), or cuprous sulfate, is a white, inorganic compound that stands in contrast to its more common and stable blue counterpart, copper(II) sulfate (CuSO₄). As a d¹⁰ metal salt, Cu₂SO₄ possesses unique electronic properties that make it a compound of interest in materials science and catalysis. However, its inherent instability, particularly its rapid decomposition in the presence of moisture, presents significant challenges for its synthesis, handling, and characterization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic techniques applicable to the analysis of this compound, focusing on detailed experimental protocols and the interpretation of expected spectral data.

Synthesis and Handling of this compound

The analysis of Cu₂SO₄ begins with its successful synthesis and rigorous exclusion of atmospheric moisture and oxygen. The compound is not commercially available due to its instability and must be prepared in the laboratory.

Experimental Protocol: Synthesis

One of the more reliable methods for synthesizing anhydrous Cu₂SO₄ involves the reaction of Copper(I) oxide (Cu₂O) with dimethyl sulfate.

Materials:

-

Copper(I) oxide (Cu₂O), high purity

-

Dimethyl sulfate ((CH₃)₂SO₂), anhydrous

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas (high purity)

-

Schlenk line or glove box apparatus

Procedure:

-

All glassware must be rigorously dried in an oven at >120°C overnight and allowed to cool under a stream of inert gas.

-

Inside a glove box or using Schlenk techniques, place 10 mmol of Cu₂O into a Schlenk flask equipped with a magnetic stir bar.

-

Add 11 mmol of anhydrous dimethyl sulfate to the flask via syringe.

-

Seal the flask and heat the reaction mixture to 160°C in an oil bath with constant stirring for approximately 4-6 hours under a positive pressure of inert gas.

-

After the reaction is complete, allow the flask to cool to room temperature. The product will be a solid precipitate.

-

The crude Cu₂SO₄ product must be washed to remove unreacted reagents. Cannula filter the supernatant and wash the solid product three times with 20 mL portions of anhydrous diethyl ether.

-

Dry the resulting pale beige solid under high vacuum for several hours to remove all traces of ether.

-

The final product, Cu₂SO₄, must be stored under a dry, inert atmosphere at all times.

Unveiling the Digital Frontier: A Technical Guide to the Theoretical Electronic Structure of Copper(I) Sulfate (Cu₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical calculations concerning the electronic structure of copper(I) sulfate (Cu₂SO₄). As a material with potential applications in various scientific domains, a fundamental understanding of its electronic properties at the quantum level is paramount. This document summarizes key theoretical data, outlines computational and experimental methodologies, and presents logical workflows to guide further research and development.

Core Computational Data: The Electronic Ground State of Cu₂SO₄

The electronic structure of Cu₂SO₄ has been investigated using first-principles calculations based on Density Functional Theory (DFT). The data presented here is derived from the Materials Project database, which employs the Vienna Ab Initio Simulation Package (VASP) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional.[1]

Crystallographic and Bond Information

Cu₂SO₄ crystallizes in an orthorhombic Fddd space group.[1] The key structural parameters and bond lengths derived from these theoretical calculations are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd (70) |

| Lattice Parameters | a = 4.63 Å, b = 13.01 Å, c = 16.03 Å |

| Formula Units per Cell (Z) | 8 |

| Bond Lengths | |

| Cu-O | 1.89 Å (x2), 2.68 Å (x2) |

| S-O | 1.50 Å |

Data sourced from the Materials Project (mp-28491).[1]

The bonding environment reveals that the Cu¹⁺ ion is in a distorted linear geometry, coordinated to four oxygen atoms with two shorter and two longer Cu-O bond lengths.[1] The S⁶⁺ ion is tetrahedrally coordinated to four oxygen atoms.[1]

Theoretical and Experimental Protocols

A comprehensive understanding of Cu₂SO₄ necessitates a synergistic approach, combining theoretical calculations with experimental validation. Below are detailed methodologies for both computational and experimental investigations.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure of crystalline solids.[2] A typical workflow for calculating the electronic properties of Cu₂SO₄ is as follows:

-

Input Structure: The calculation begins with the crystallographic information file (CIF) of Cu₂SO₄, which defines the initial atomic positions and lattice parameters.[1]

-

Geometry Optimization: A structural relaxation is performed to find the ground-state geometry by minimizing the forces on the atoms and the stress on the unit cell. This is crucial for obtaining accurate electronic properties.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is run to determine the ground-state electron density. This step is foundational for all subsequent electronic structure calculations.

-

Electronic Structure Analysis:

-

Band Structure: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the nature of the band gap (direct or indirect) and the dispersion of the electronic states.

-

Density of States (DOS): The total and partial DOS are computed to understand the contributions of individual atomic orbitals (Cu-3d, S-3p, O-2p) to the valence and conduction bands.

-

-

Choice of Functional: The selection of the exchange-correlation functional is critical for accuracy, especially for transition metal compounds.[3] While the PBE (GGA) functional is a good starting point[1], hybrid functionals like B3LYP or HSE06 may provide a more accurate description of the electronic properties of copper complexes.[3][4]

Experimental Protocol: Synthesis and Characterization

Experimental validation of the theoretical predictions is essential. Anhydrous Cu₂SO₄ is less common than its Cu(II) counterpart, and its synthesis requires specific conditions.

Synthesis: Solid-State Reaction

A plausible route to synthesizing anhydrous Cu₂SO₄ is through a controlled solid-state reaction.

-

Precursors: High-purity copper(I) oxide (Cu₂O) and a suitable sulfate source, such as copper(II) sulfate (CuSO₄) or a sulfur trioxide (SO₃) donor, are used as starting materials.

-

Mixing: The reactants are intimately mixed in a stoichiometric ratio in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation of Cu(I).

-

Reaction: The mixture is sealed in an evacuated quartz ampoule and heated in a furnace. The reaction temperature and duration must be carefully controlled to promote the formation of Cu₂SO₄ while preventing decomposition or disproportionation. A possible reaction is: Cu₂O + CuSO₄ → 2Cu₂SO₄

-

Cooling: The ampoule is slowly cooled to room temperature to obtain the crystalline product.

Characterization

-

X-ray Diffraction (XRD): Powder XRD is used to confirm the crystal structure and phase purity of the synthesized material. The experimental diffraction pattern is compared with the theoretically calculated pattern from the DFT-optimized structure.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and the oxidation states of copper, sulfur, and oxygen, confirming the presence of Cu(I).

-

UV-Visible Spectroscopy: The optical properties, including the band gap, can be experimentally determined from the absorption spectrum of the material. This provides a direct comparison with the band gap calculated from DFT.

Visualizing the Workflow

To clarify the intricate relationships within the theoretical and experimental investigation of Cu₂SO₄, the following diagrams have been generated using the Graphviz DOT language.

Caption: A logical workflow for the theoretical calculation of the electronic structure of Cu₂SO₄.

Caption: A general experimental workflow for the synthesis and characterization of Cu₂SO₄.

Concluding Remarks

The theoretical investigation of Cu₂SO₄'s electronic structure, grounded in Density Functional Theory, provides a powerful lens through which to understand its fundamental properties. The computational data, when coupled with rigorous experimental synthesis and characterization, offers a clear pathway for exploring the potential of this material. The methodologies and workflows presented in this guide are intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of advanced inorganic materials.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. A density functional theory protocol for the calculation of redox potentials of copper complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility of Copper(I) sulfate in organic solvents

Technical Guide: Solubility of Copper(I) Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Cu₂SO₄) is a chemical compound of interest in various synthetic applications. However, a comprehensive understanding of its solubility in organic solvents is crucial for its effective utilization. This technical guide provides a summary of the available data on the solubility of this compound in organic solvents, outlines general experimental protocols for solubility determination, and discusses the challenges associated with this compound.

1. Introduction

This compound is an inorganic compound with the formula Cu₂SO₄. It is a white solid that is known to be unstable and readily disproportionates in the presence of water to form Copper(II) sulfate and metallic copper. This inherent instability presents a significant challenge in studying its properties, including its solubility in various solvents. While it is generally considered to be poorly soluble in water and most organic solvents, its reactivity in certain organic media is of significant interest in catalysis and organic synthesis.

2. Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is notably scarce in the published scientific literature. This is primarily due to its instability, which makes isolating and quantifying the dissolved species difficult. The compound is often generated in situ for immediate use in a reaction, bypassing the need for dissolution of the pure solid.

Due to the limited availability of precise quantitative data, a comprehensive data table cannot be provided at this time. Researchers are advised to determine the solubility of this compound in their specific solvent system of interest empirically.

3. Factors Influencing Solubility

The solubility of this compound in organic solvents, while generally low, can be influenced by several factors:

-

Solvent Polarity: While typically insoluble in nonpolar solvents, some solubility might be observed in more polar, aprotic solvents that can coordinate with the copper(I) ion.

-

Presence of Ligands: The solubility of this compound can be significantly enhanced by the presence of ligands that can form stable coordination complexes with the Cu(I) ion. For example, solvents containing nitriles, amines, or phosphines may exhibit increased solubility.

-

Temperature: As with most dissolution processes, temperature is expected to influence the solubility of this compound. However, the effect of temperature must be carefully considered in light of the compound's thermal instability.

-

Purity of the Compound: The presence of impurities, particularly Copper(II) sulfate, can affect the observed solubility.

4. Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a sparingly soluble and unstable compound like this compound in an organic solvent. This protocol should be adapted and optimized for the specific solvent and analytical techniques available.

4.1. Materials and Equipment

-

Anhydrous this compound (freshly prepared or properly stored)

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for copper quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometer after derivatization).

4.2. Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for the experimental determination of this compound solubility.

4.3. Detailed Steps

-

Preparation of Saturated Solution: In an inert atmosphere (e.g., inside a glovebox), add an excess amount of freshly prepared, anhydrous this compound to a known volume of the anhydrous organic solvent in a sealed container. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the container and place it in a constant temperature bath or a shaker with temperature control. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is recommended.

-

Separation of Solid and Liquid Phases: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a fine-pored syringe filter (e.g., 0.2 µm PTFE) to remove any suspended particles. This step must be performed quickly and under an inert atmosphere to prevent precipitation or decomposition.

-

Quantification of Copper(I):

-

Accurately measure a specific volume of the clear, filtered solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of copper in the diluted solution using a sensitive analytical technique such as AAS or ICP-MS.

-

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. The solubility is typically expressed in grams per 100 mL of solvent or in mol/L.

5. Challenges and Considerations

-

Instability: The primary challenge is the inherent instability of this compound. All manipulations should be carried out under a dry, inert atmosphere to prevent disproportionation.

-

Purity: The synthesis of pure, anhydrous this compound is non-trivial. The presence of Copper(II) impurities can significantly affect solubility measurements.

-

Analytical Method: The choice of analytical method is critical. The method must be sensitive enough to detect the low concentrations of copper expected and should not be interfered with by the solvent or other components of the solution.

While this compound is a valuable reagent in organic synthesis, its application is often hampered by its poor solubility and instability. The lack of comprehensive quantitative solubility data in organic solvents necessitates that researchers perform empirical determinations for their specific systems of interest. The generalized experimental protocol provided in this guide offers a starting point for such investigations. Careful attention to maintaining an inert and anhydrous environment is paramount to obtaining reliable and reproducible results. Further research into the stabilization of this compound in organic media could open up new avenues for its application in catalysis and materials science.

Methodological & Application

Application Notes: Copper(I) Sulfate in Click Chemistry

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for forming a stable triazole linkage between an azide and a terminal alkykyne.[1][2] This reaction has found widespread use in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.[3][4][5] While the active catalyst is the Copper(I) ion, Copper(II) sulfate (CuSO₄) is commonly used as a stable and readily available precursor. The active Cu(I) species is generated in situ through the reduction of Cu(II) by a reducing agent, most commonly sodium ascorbate.[1][6]

Mechanism of Catalysis

The CuAAC reaction proceeds through a multi-step mechanism involving the copper catalyst. The active Cu(I) species first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to a more stable five-membered triazolyl-copper intermediate. Protonolysis of this intermediate releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[1]

Role of Ligands

The stability and efficiency of the Cu(I) catalyst are crucial for the success of the CuAAC reaction. Cu(I) ions in solution are prone to oxidation to the inactive Cu(II) state and can also undergo disproportionation.[5] To prevent this and to enhance the reaction rate, ligands are employed to stabilize the Cu(I) catalyst.[7]

-

Tris-(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for CuAAC reactions in organic solvents.[6]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is ideal for bioconjugation reactions in aqueous buffers, as it improves the biocompatibility of the catalyst system.[6]

-

Other ligands like BTTAA and BTTES have been developed to further accelerate reaction rates and reduce cytotoxicity.[8]

Quantitative Data Presentation

The choice of ligand significantly impacts the efficiency of the CuAAC reaction. The following tables summarize comparative data on the performance of different ligands.

Table 1: Comparison of Ligand Performance in CuAAC Reaction

| Ligand | Reaction Time (min) | Product Formation (%) | Relative Labeling Signal Strength |

| TBTA | 30 | < 15% | Weakest |

| THPTA | 30 | < 15% | Weaker |

| BTTES | 30 | > 45% | Strong |

| BTTAA | 30 | > 45% | Strongest |

Data synthesized from a comparative study of Cu(I)-stabilizing ligands. The percentage of product formation was evaluated within the first 30 minutes of the reaction. Labeling signal strength was compared for cell-surface labeling experiments.[8]

Table 2: Optimization of CuAAC Reaction Conditions

| Entry | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄/Na-Ascorbate | THPTA | H₂O/t-BuOH | 25 | 1 | >95 |

| 2 | CuI | TBTA | CH₂Cl₂ | 25 | 2 | 91 |

| 3 | CuSO₄/Na-Ascorbate | BTTAA | PBS | 37 | 0.5 | >90 |

| 4 | CuBr | None | DMF | 25 | 12 | 85 |

This table presents a summary of typical yields obtained under various optimized conditions for CuAAC reactions. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Organic Solvents (Small Molecule Synthesis)

Materials:

-

Azide-functionalized compound

-

Alkyne-functionalized compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Solvent (e.g., DMF, t-BuOH/H₂O mixture)

-

Nitrogen or Argon gas

-

Reaction vial with a stir bar

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide and alkyne in a suitable organic solvent (e.g., 100 mM in DMF).

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne (1.0 equivalent).

-

Add the azide (1.1 equivalents).

-

Add the solvent.

-

Add the TBTA solution (0.05 equivalents).

-

Add the CuSO₄ solution (0.01-0.05 equivalents).

-

-

Degassing:

-

Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 10-15 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.

-

-

Initiation and Reaction:

-

Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: Bioconjugation in Aqueous Buffer

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Azide-containing label (e.g., fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in the appropriate buffer.

-

Prepare a stock solution of the azide-containing label in DMSO or water.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of THPTA (e.g., 100 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Catalyst Premix:

-

In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA).

-

-

Reaction Setup:

-

In a separate microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and buffer.

-

Add the azide-label (2-10 equivalents).

-

Add the catalyst premix to the reaction tube.

-

-

Initiation and Incubation:

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Gently mix the reaction.

-

Incubate at room temperature for 1-4 hours or overnight at 4 °C.

-

-

Purification:

-

Purify the labeled biomolecule using a suitable method such as size exclusion chromatography, dialysis, or spin filtration to remove excess reagents and the copper catalyst.

-

Visualizations

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A general experimental workflow for a CuAAC reaction.

Caption: Workflow for investigating signaling pathways using click chemistry-based proteomics.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Situ Generation of Copper(I) from Copper(II) Sulfate for Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in situ generation of catalytically active Copper(I) [Cu(I)] from Copper(II) sulfate (CuSO₄). This methodology is particularly relevant for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," with wide-ranging applications in drug development, bioconjugation, and materials science. The in situ approach offers significant advantages by avoiding the use of unstable and oxygen-sensitive Cu(I) salts, thus simplifying experimental procedures and enhancing reaction reliability.[1][2]

Introduction

The direct use of Copper(I) salts in catalysis is often hampered by their thermodynamic instability, leading to rapid oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] The in situ generation of Cu(I) from a stable and inexpensive precursor like CuSO₄ circumvents this issue. This is typically achieved by introducing a reducing agent into the reaction mixture, which converts Cu(II) to the catalytically active Cu(I) species just before or during the catalytic cycle.[3][4] Sodium ascorbate is the most commonly employed reducing agent for this purpose due to its efficiency and biocompatibility.[4][5][6] The presence of a reducing agent also makes the reaction less susceptible to oxygen, often allowing procedures to be carried out in the open air.[4]

Advantages of In Situ Cu(I) Generation:

-

Convenience: Utilizes stable and readily available Copper(II) sulfate.[3]

-

Robustness: Less sensitive to oxygen compared to using Cu(I) salts directly.[4]

-

Reproducibility: Leads to more reliable and consistent reaction outcomes.[1]

-

Cost-Effectiveness: Copper(II) sulfate is an inexpensive reagent.[7][8]

The Chemistry of In Situ Cu(I) Generation

The core of the in situ method lies in the reduction of Cu(II) ions to Cu(I) ions. While various reducing agents can be used, sodium ascorbate is the most prevalent in the context of CuAAC.

The Reduction of Copper(II) by Sodium Ascorbate:

The reaction involves the reduction of Cu²⁺ to Cu⁺ by ascorbate, which is itself oxidized to dehydroascorbic acid. This process maintains a sufficient concentration of the catalytically active Cu(I) species throughout the reaction.[4][5]

-

Overall Reaction: 2 Cu²⁺ + Ascorbate → 2 Cu⁺ + Dehydroascorbic acid + 2 H⁺

To enhance the stability and solubility of the in situ generated Cu(I), chelating ligands are often employed. These ligands protect the Cu(I) from disproportionation and oxidation, thereby increasing the catalyst's lifetime and efficiency.[1][2] Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), the latter being particularly useful for biological applications.[1][2]

Data Presentation: Reagent Concentrations for CuAAC

The following tables summarize typical reagent concentrations and ratios used in various CuAAC protocols involving the in situ generation of Cu(I) from CuSO₄.

| Application | Substrate | CuSO₄ Concentration | Sodium Ascorbate Concentration | Ligand (if used) | Ligand Concentration | Reference |

| General CuAAC | Alkyne & Azide | 20 mM (stock) | 100 mM (stock) | THPTA (1) | 50 mM (stock) | [5] |

| Labeling of Oligonucleotides/DNA | Alkyne-labeled oligo | 100 mM (stock) | 100 mM (stock) | THPTA | 200 mM (stock) | [1][9] |

| Labeling of Cell Lysate | Azide/Alkyne-modified protein | 20 mM (stock) | 300 mM (stock) | THPTA | 100 mM (stock) | [1][2] |

| Immobilization on Azide Beads | Alkyne ligand | 5 mM | 5 mM | TBTA | 250 µM | [10] |

| Protocol | CuSO₄:Sodium Ascorbate Molar Ratio | Ligand:CuSO₄ Molar Ratio | Reference |

| General Bioconjugation | 1 : 4 | 2 : 1 (THPTA) | [5] |

| Oligonucleotide/DNA Labeling | 1.6 : 1 | 2 : 1 (THPTA) | [1][9] |

| Cell Lysate Labeling | 1 : 15 | 5 : 1 (THPTA) | [2] |

| General Protocol | 1 : 2 | - | [4] |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point for small molecule cycloadditions.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Alkyne-containing molecule

-

Azide-containing molecule

-

Solvent (e.g., tert-Butanol/Water mixture, DMF/H₂O)[4]

Procedure:

-

Prepare Stock Solutions:

-

100 mM CuSO₄ in deionized water.

-

200 mM THPTA in deionized water.

-

Freshly prepare a 100 mM solution of sodium ascorbate in deionized water. Note: Do not use solutions that have turned brown, as this indicates oxidation.[6]

-

Prepare solutions of your alkyne and azide substrates in a suitable solvent.

-

-

Reaction Setup:

-

In a reaction vial, combine the alkyne and azide substrates.

-

Add the THPTA solution, followed by the CuSO₄ solution. It is often beneficial to pre-mix the CuSO₄ and ligand.[5]

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution.

-

Cap the vial to minimize oxygen exposure and mix the components.[5]

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 1-12 hours. Reaction times can vary significantly based on the substrates.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

-

-

Work-up:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent.

-

To remove copper ions, the aqueous layer can be washed with a solution of EDTA.[5]

-

Protocol 2: Labeling of Proteins in a Cell Lysate

This protocol is adapted for the labeling of biomolecules in a complex mixture.

Materials:

-

100 mM THPTA in aqueous buffer or water.

-

20 mM CuSO₄ in water.

-

300 mM sodium ascorbate in water (prepare fresh).

-

2.5 mM alkyne or azide labeling reagent in water or DMSO.

-

Protein lysate containing the azide- or alkyne-modified protein.

-

PBS buffer.

Procedure:

-

To a microcentrifuge tube, add the following in order:

-

50 µL of protein lysate (1-5 mg/mL).

-

90 µL of PBS buffer.

-

20 µL of the 2.5 mM labeling reagent.

-

10 µL of 100 mM THPTA solution. Vortex briefly.

-

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

-

To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[1][2][9]

-

Protect the reaction from light and incubate for 30 minutes at room temperature.[1][2]

-

The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Visualizations

Workflow for In Situ Cu(I) Generation and Catalysis

References

- 1. broadpharm.com [broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. CuSO4 - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis | CoLab [colab.ws]

- 9. confluore.com [confluore.com]

- 10. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]

Applications of Copper(I) Sulfate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of copper(I) sulfate (CuSO₄) in various organic synthesis reactions. While this compound is a Cu(II) salt, it is a common and cost-effective precursor to the catalytically active Cu(I) species, typically generated in situ through the use of a reducing agent. This approach is central to its widespread application, most notably in the realm of "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click" reaction, renowned for its high efficiency, selectivity, and biocompatibility.[1][2][3] It involves the [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form a 1,4-disubstituted-1,2,3-triazole.[4] this compound is a widely used catalyst precursor for this transformation, where the active Cu(I) catalyst is generated in situ by a reducing agent, most commonly sodium ascorbate.[2][5][6][7]

Signaling Pathway (Reaction Mechanism)

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The reaction is believed to proceed through a stepwise mechanism rather than a concerted cycloaddition, which accounts for the high regioselectivity.[4][8][9][10][11] The use of ligands can accelerate the reaction and stabilize the Cu(I) catalyst.[1][5][7]

References

- 1. broadpharm.com [broadpharm.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. axispharm.com [axispharm.com]

- 8. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Audience: Researchers, scientists, and drug development professionals.

Introduction: